molecular formula C12H12N2O3 B1617906 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid CAS No. 1501-38-8

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid

Cat. No. B1617906
CAS RN: 1501-38-8
M. Wt: 232.23 g/mol
InChI Key: JIXBAXULUJSRDR-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid, often referred to as 3-MOP, is a synthetic organic compound that has been used in scientific research since the early 1980s. It is a member of the quinoxaline family and is used in many lab experiments due to its unique properties. 3-MOP is a versatile compound and has been used in a wide variety of experiments, ranging from biochemical research to physiological studies. In

Scientific Research Applications

Immunomodulatory Effects

MTQP has been identified to exhibit immunomodulatory effects in animal studies . These effects are crucial for the development of new therapies that can modulate the immune system to treat autoimmune diseases, reduce inflammation, or enhance the body’s defense against infections and cancer.

Anticancer Activity

Research indicates that MTQP possesses anticancer properties . It has been shown to inhibit the growth of human solid tumor cells and leukemia HL-60 cell lines . This suggests potential applications in developing novel anticancer drugs, especially for resistant strains of cancer cells.

Pharmaceutical Testing

MTQP is used in pharmaceutical testing as a high-quality reference standard . Its consistent and reliable performance in laboratory settings makes it an essential compound for drug development and quality control processes.

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of heterocyclic compounds , which are a core structure in many drugs . These compounds have a wide range of applications, including antiviral, anti-inflammatory, and other therapeutic properties.

Water Solubility Enhancement

MTQP derivatives have shown to possess enhanced water solubility . This property is significant for drug formulation, as it improves the bioavailability and absorption of pharmaceuticals.

Enantiopure Dihydroquinoxalin-2-ones

MTQP is involved in the synthesis of enantiopure dihydroquinoxalin-2-ones . These compounds are important for creating medications with specific chirality, which can greatly affect the efficacy and safety of the drugs.

Biological Activity Studies

The compound is used in studies to explore biological activities such as antiviral and anti-inflammatory effects . This research can lead to the discovery of new treatments for various diseases.

Molecular Docking Studies

MTQP and its derivatives are used in molecular docking studies to predict how the compound interacts with various biological targets . This is a crucial step in the drug design process, helping to identify potential new drugs with high affinity and specificity for their targets.

properties

IUPAC Name

3-(4-methyl-3-oxoquinoxalin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-10-5-3-2-4-8(10)13-9(12(14)17)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXBAXULUJSRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933873
Record name 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid

CAS RN

1501-38-8
Record name 1501-38-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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